(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid t-butyl ester
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Description
(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid t-butyl ester, also known as 5-Cyano-4-methyl-pyridin-2-yl-t-butylcarbamate, is a chemical compound used in a variety of scientific research applications. It is an ester of the parent compound 5-cyano-4-methyl-pyridin-2-ylcarbamic acid, and its chemical formula is C11H16N2O2. This compound is used in a variety of fields, including biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Synthesis and Stereochemical Properties
Research has focused on the diastereoselective synthesis of atropisomeric compounds related to the "(5-Cyano-4-methyl-pyridin-2-yl)-carbamic acid t-butyl ester," highlighting their stereochemical stability and applications in exploring the stereochemical properties of similar compounds. The study by Natsugari et al. (2006) exemplifies this by synthesizing atropisomeric 3-(2-substituted aryl)quinazolin-4-ones and investigating their stereochemical properties, revealing high stereochemical stability (Natsugari, Tokitoh, Kobayashi, Nakada, Inoue, Yokoshima, & Takahashi, 2006).
Structural Studies and Physicochemical Properties
Tzimopoulos et al. (2010) synthesized and structurally investigated triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, focusing on their coordination to metal centers and the impact on the photophysical properties of the metal and the ligands. This study provides insights into the structural and physicochemical properties of such compounds, contributing to the understanding of their potential applications in material science (Tzimopoulos, Czapik, Gdaniec, Bakas, Isab, Varvogli, & Akrivos, 2010).
Stability Investigations
Kažoka et al. (2007) focused on the stability of solutions of esters related to "this compound," providing valuable information on their stability under various conditions. This research is critical for the development of pharmaceuticals and chemical materials, ensuring that compounds remain stable during storage and use (Kažoka, Krauze, Vilums, Černová, Sīle, & Duburs, 2007).
Novel Routes for Synthesis
Farhanullah et al. (2007) delineated an innovative synthesis route for highly congested 2-amino-3-aminomethyl-5-methylsulfanyl/sec-aminobiphenyl-4-carbonitriles, showcasing a base-catalyzed ring transformation as a novel method. This research expands the toolkit available for synthesizing complex organic compounds and highlights the versatility of pyridinyl-carbamic acid derivatives in organic synthesis (Farhanullah, Samrin, & Ram, 2007).
properties
IUPAC Name |
tert-butyl N-(5-cyano-4-methylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-5-10(14-7-9(8)6-13)15-11(16)17-12(2,3)4/h5,7H,1-4H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORHLXKACMQAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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